molecular formula C8H15NO4 B2707345 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid CAS No. 1156644-00-6

5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid

Cat. No.: B2707345
CAS No.: 1156644-00-6
M. Wt: 189.211
InChI Key: HJAAKSZCOFACDC-UHFFFAOYSA-N
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Description

5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid is a modified glutamic acid derivative characterized by a 2-methoxyethylamine substituent at the 5-oxopentanoic acid backbone. The methoxyethyl group introduces moderate hydrophilicity and conformational flexibility, which may influence binding affinity and metabolic stability compared to simpler derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methoxyethylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-13-6-5-9-7(10)3-2-4-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAAKSZCOFACDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid typically involves the reaction of pentanoic acid derivatives with 2-methoxyethylamine. One common method includes the use of protective groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or iodine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as esterification, amidation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H21NO5
  • Structural Features : The compound features a pentanoic acid backbone with a methoxyethyl group and an amino group, which contribute to its reactivity and biological activity.

Chemistry

  • Building Block for Synthesis : The compound serves as a key intermediate in organic synthesis, enabling the development of more complex molecules. Its unique functional groups allow for diverse chemical reactions, including oxidation and reduction processes.

Biology

  • Biochemical Pathway Studies : Research indicates that 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid can interact with various enzymes, potentially modulating their activity. This interaction is crucial for studying metabolic pathways and enzyme inhibition .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, which could be significant for therapeutic applications targeting metabolic disorders.

Medicine

  • Therapeutic Potential : Investigations into the compound's pharmacological properties suggest it could have therapeutic effects. It is being studied as a precursor in drug synthesis, particularly for developing novel pharmaceuticals targeting specific diseases .
  • Anticancer Research : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through mechanisms such as apoptosis induction.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

5-[(2-Carboxyethyl)amino]-5-oxopentanoic Acid
  • Structure : Replaces the methoxyethyl group with a carboxyethyl (-CH₂CH₂COOH) substituent.
  • Key Differences :
    • Increased acidity due to the additional carboxylic acid group, enhancing solubility in aqueous media.
    • Lower signal intensity observed in oxidation studies compared to the methoxyethyl analogue, suggesting reduced stability or detection efficiency under analytical conditions .
  • Applications: Potential as a chelating agent or in pH-sensitive drug delivery systems.
5-[5-(Ethylsulfonyl)-2-hydroxyanilino]-5-oxopentanoic Acid
  • Structure: Features an ethylsulfonyl (-SO₂C₂H₅) and hydroxyanilino group.
  • Molecular weight (315.34 g/mol) and logP value suggest higher lipophilicity compared to the methoxyethyl derivative .
  • Applications : Suited for targeting sulfonylurea receptors or as a protease inhibitor scaffold.
5-(5-Methyl-2-thienyl)-5-oxopentanoic Acid
  • Structure : Incorporates a thienyl aromatic ring.
  • Key Differences :
    • The thiophene moiety introduces π-electron density, enabling interactions with aromatic residues in enzyme active sites.
    • Higher melting point (105–107°C) and distinct IR absorption at 1693 cm⁻¹ (COOH) and 1650 cm⁻¹ (CO) .
  • Applications: Potential use in materials science or as a building block for heterocyclic drugs.

Bioactive Derivatives and Their Functional Impacts

Glutamic Acid Piperazine Derivatives (e.g., BX048)
  • Structure: Contains a piperazine ring and quinoline moiety.
  • Key Differences :
    • Piperazine enhances basicity and hydrogen-bonding capacity, improving receptor affinity (e.g., P2Y12R antagonists).
    • IC₅₀ values in receptor binding assays are significantly lower than those of methoxyethyl derivatives, indicating higher potency .
Spiroglumide Derivatives (e.g., CR 2622)
  • Structure : Features a spirocyclic system and dichlorobenzamido group.
  • Key Differences: The spiro structure restricts conformational flexibility, enhancing selectivity for CCKB/gastrin receptors. IC₅₀ values (0.7–2 × 10⁻⁸ M) are ~70–170 times more potent than non-spiro analogues .
Sulfonamido-Pentanedioic Acid Derivatives
  • Structure : Includes iodophenyl or methylphenyl sulfonamido groups.
  • Key Differences :
    • Iodine substituents increase molecular weight and polarizability, improving cytotoxicity in cancer cell lines (IC₅₀ = 1.2–3.8 μM in HT-29 cells) .
    • Methylphenyl groups reduce solubility but enhance membrane permeability.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Key Functional Group Impact
5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid ~219.2 ~0.5 ~50 (pH 7.4) Moderate hydrophilicity, flexibility
5-[(2-Carboxyethyl)amino]-5-oxopentanoic acid ~233.2 ~-0.8 ~120 (pH 7.4) High aqueous solubility
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid ~212.3 ~1.2 ~25 (pH 7.4) Aromatic π-interactions
BX048 (Piperazine derivative) ~1139.5 ~2.5 <1 (pH 7.4) Enhanced receptor binding

Biological Activity

5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid, a compound with significant potential in biochemical and pharmaceutical applications, has garnered attention for its biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

The primary biological activity of this compound is attributed to its role as an enzyme inhibitor and modulator of cellular signaling pathways. It interacts with specific receptors and enzymes, influencing various metabolic processes.

Molecular Targets

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other biomolecules.
  • Receptor Binding : It can bind to cell surface receptors, modulating signal transduction pathways that are crucial for cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
  • Neuroprotective Effects : Studies suggest that it may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.
  • Anti-inflammatory Activity : Preliminary data indicate that the compound may reduce inflammation through modulation of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

ActivityDescriptionReference
AntioxidantScavenges free radicals
NeuroprotectiveProtects neuronal cells from damage
Anti-inflammatoryReduces levels of inflammatory cytokines

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in significant improvements in cognitive function following induced oxidative stress. Behavioral tests indicated enhanced memory retention compared to control groups.

Case Study 2: Anti-inflammatory Effects

In vitro studies using human cell lines showed that the compound inhibited the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests a potential application in treating inflammatory disorders.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid, and how can yield be optimized?

  • Methodology : Utilize coupling reactions (e.g., carbodiimide-mediated amide bond formation) with 5-oxopentanoic acid derivatives and 2-methoxyethylamine. Purify via reverse-phase HPLC, as demonstrated for structurally analogous compounds in peptide synthesis . Optimize reaction stoichiometry (1:1.2 molar ratio of acid to amine) and monitor progress using LC-MS to minimize side products .
  • Key Parameters : Temperature (0–25°C), pH control (6–7), and inert atmosphere (N₂) to prevent oxidation. Post-synthesis, lyophilization ensures stability .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Analytical Framework :

  • NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~3.3 ppm for methoxy protons, δ ~8.0 ppm for amide protons) .
  • FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • LC-MS : Verify molecular weight (theoretical m/z: 219.23 [M+H]⁺) and purity (>98%) using high-resolution mass spectrometry (HRMS) .

Q. How does solubility vary across solvents, and what formulations enhance bioavailability?

  • Solubility Profile :

  • Polar solvents : Highly soluble in DMSO (>50 mg/mL) and aqueous buffers (pH 7.4).
  • Nonpolar solvents : Limited solubility in chloroform or hexane.
    • Formulation Strategies : Use cyclodextrin complexes or PEGylation to improve aqueous stability and cellular uptake, as validated for similar oxopentanoic acid derivatives .

Advanced Research Questions

Q. What experimental designs mitigate instability of this compound in biological matrices?

  • Stability Protocols :

  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the methoxyethyl group .
  • In vitro : Add protease inhibitors (e.g., PMSF) and antioxidants (e.g., ascorbic acid) to cell culture media. Monitor degradation via UPLC at 0, 6, 24 hr intervals .
    • Data Interpretation : Degradation products (e.g., 5-oxopentanoic acid) identified via HRMS fragmentation patterns .

Q. How can researchers resolve contradictions in enzymatic inhibition assays involving this compound?

  • Case Study : If conflicting IC₅₀ values arise (e.g., caspase-3 vs. caspase-7 inhibition):

Control Experiments : Verify assay conditions (pH, temperature, substrate concentration) match literature standards (e.g., Ac-WEHD-pNA substrate specificity) .

Cross-Validation : Use orthogonal methods (e.g., fluorescence polarization vs. colorimetric assays) .

Molecular Docking : Model interactions with enzyme active sites to rationalize selectivity differences .

Q. What strategies are recommended for studying its interactions with metalloenzymes?

  • Methodological Approach :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., ALDH isoforms) to resolve binding motifs .
  • Metal Chelation Studies : Pre-treat enzymes with EDTA to assess metal-dependent activity loss .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate using multiple analytical platforms (e.g., NMR + HRMS + enzymatic assays) .
  • Biological Applications : Prioritize ligand-binding assays (≥98% purity) to minimize off-target effects .
  • Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., wear nitrile gloves, use fume hoods) .

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